Trimetazidine

Description

Properties

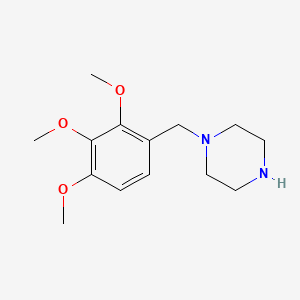

IUPAC Name |

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWVSEOVJBQKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048531 | |

| Record name | Trimetazidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5011-34-7 | |

| Record name | Trimetazidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5011-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimetazidine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005011347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimetazidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimetazidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimetazidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETAZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9A0A0R9S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimetazidine's Modulation of Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimetazidine is a metabolic modulator that has demonstrated significant cardioprotective effects, particularly under ischemic conditions. Its primary mechanism of action revolves around the optimization of cellular energy metabolism within the mitochondria. This technical guide provides an in-depth exploration of this compound's core mechanism of action on mitochondrial respiration, focusing on its direct molecular target and the subsequent metabolic shift. This document summarizes key quantitative data, provides detailed experimental protocols for investigating these effects, and includes visual representations of the involved pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Inhibition of Long-Chain 3-Ketoacyl-CoA Thiolase

The cornerstone of this compound's effect on mitochondrial respiration is its selective and potent inhibition of long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial fatty acid β-oxidation pathway.[1][2][3][4][5] This inhibition curtails the breakdown of long-chain fatty acids for energy production.[1][2] Consequently, the myocardial energy substrate preference shifts from fatty acid oxidation to glucose oxidation.[1][2][6] This metabolic reprogramming is particularly advantageous during ischemia, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[7] This enhanced metabolic efficiency helps to preserve intracellular ATP levels, reduce intracellular acidosis, and limit the production of harmful reactive oxygen species, thereby protecting cardiomyocytes from ischemic injury.[6][7]

Quantitative Effects on Mitochondrial and Cellular Parameters

The administration of this compound leads to measurable changes in various mitochondrial and cellular parameters. These effects have been quantified in several preclinical and clinical studies, providing a deeper understanding of its therapeutic potential.

| Parameter | Effect of this compound | Quantitative Data | Reference(s) |

| Enzyme Inhibition | |||

| Long-Chain 3-Ketoacyl-CoA Thiolase (3-KAT) | Potent Inhibition | IC₅₀: 75 nM | [1][2][3][4][5] |

| Medium-Chain 3-Ketoacyl-CoA Thiolase | Weak Inhibition | Significant inhibition at 10 µM | [1][2] |

| Short-Chain 3-Ketoacyl-CoA Thiolase | Very Weak Inhibition | Significant inhibition at >100 µM | [1][2] |

| Metabolic Flux | |||

| Palmitate (Fatty Acid) Oxidation | Decrease | From 488±24 to 408±15 nmol·g dry weight⁻¹·minute⁻¹ in aerobically perfused rat hearts | [1][2] |

| Glucose Oxidation | Increase | From 1889±119 to 2378±166 nmol·g dry weight⁻¹·minute⁻¹ in aerobically perfused rat hearts | [1][2] |

| Glucose Oxidation (Low-Flow Ischemia) | Significant Increase | 210% increase in ischemic rat hearts | [1][2] |

| Mitochondrial Respiration | |||

| Respiratory Control Ratio (RCR) | Improvement in Ischemia | Restored to normal levels in ischemic rats | [8][9] |

| Mitochondrial Complex I Activity | Improvement in Ischemia | Restored to normal levels in ischemic rats | [8][9] |

| Cellular Outcomes | |||

| Myocardial Infarct Size | Reduction | From 52.87±4.89% to 31.24±3.02% in a rat model of myocardial ischemia | [8][10] |

| Myocardial ATP Levels | Preservation/Modulation | Promoted ATP production in a rat model of heart failure.[11] Another study showed decreased ATP levels, suggesting an increased AMP/ATP ratio that could activate AMPK.[6] | [6][11] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

This compound's Mechanism of Action on Mitochondrial Metabolism

Experimental Workflow for Assessing this compound's Effect on Mitochondrial Respiration

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers investigating the effects of this compound on mitochondrial respiration.

Isolation of Mitochondria from Rat Hearts

This protocol is adapted from established methods for isolating highly coupled mitochondria from cardiac tissue.[12]

Materials:

-

Washing Buffer: 0.3 M Sucrose, 10 mM HEPES (pH 7.2), 0.2 mM EDTA.[12]

-

Isolation Buffer: 0.3 M Sucrose, 10 mM HEPES (pH 7.4), 0.2 mM EDTA, 1 mg/mL BSA (fatty acid-free).[12]

-

Trypsin Solution: 2.5 mg/mL in 1 mM HCl.[12]

-

Trypsin Inhibitor Solution: 6.5 mg/10 mL of Isolation Buffer.[12]

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

Procedure:

-

Excise rat hearts and immediately place them in ice-cold Washing Buffer.

-

Remove atria and connective tissue, then mince the ventricular tissue into small pieces (~1-2 mm³).

-

Transfer the minced tissue to a beaker with Isolation Buffer and add trypsin solution. Incubate on ice with gentle stirring.

-

Homogenize the tissue suspension using a loose-fitting glass-Teflon homogenizer.

-

Stop the trypsin digestion by adding the Trypsin Inhibitor Solution.

-

Filter the homogenate through several layers of cheesecloth.

-

Perform differential centrifugation:

-

Centrifuge the filtrate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

-

Wash the mitochondrial pellet by resuspending it in Isolation Buffer and repeating the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable respiration buffer for subsequent assays.

Measurement of Mitochondrial Respiratory Control Ratio (RCR)

This protocol outlines the measurement of RCR using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

Materials:

-

Isolated mitochondria

-

Respiration Buffer: e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.2.

-

Substrates: e.g., 5 mM glutamate (B1630785) and 5 mM malate (B86768) (for Complex I-linked respiration) or 10 mM succinate (B1194679) with 1 µM rotenone (B1679576) (for Complex II-linked respiration).

-

ADP solution: 2.5 mM.

Procedure:

-

Calibrate the oxygen electrode system according to the manufacturer's instructions.

-

Add the Respiration Buffer to the chamber and allow the signal to stabilize.

-

Add the isolated mitochondria (typically 0.1-0.5 mg/mL) to the chamber.

-

Add the desired respiratory substrates to initiate State 2 respiration (substrate-dependent, non-phosphorylating). Record the rate of oxygen consumption.

-

Add a known amount of ADP to initiate State 3 respiration (phosphorylating). Record the maximal rate of oxygen consumption.

-

Once the added ADP is phosphorylated to ATP, respiration will return to a slower rate, known as State 4 respiration (non-phosphorylating, proton leak-dependent).

-

Calculate the RCR as the ratio of the State 3 respiration rate to the State 4 respiration rate.

Western Blot Analysis of Mitochondrial Proteins

This protocol provides a general framework for the analysis of key mitochondrial proteins.

Materials:

-

Mitochondrial protein lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Determine the protein concentration of the mitochondrial lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C. Suggested primary antibodies include:

-

Anti-3-Ketoacyl-CoA thiolase (ACAA2)

-

Antibodies against subunits of ETC complexes (e.g., NDUFS3 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, COX4 for Complex IV)

-

Loading control: VDAC or TOM20

-

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Seahorse XF Analyzer Assay for Mitochondrial Respiration

This protocol describes the use of the Seahorse XF Cell Mito Stress Test to assess the effect of this compound on cellular respiration.[13]

Materials:

-

Cultured cells (e.g., H9c2 cardiomyocytes, primary cardiomyocytes)

-

Seahorse XF96 cell culture microplate

-

Seahorse XF Calibrant

-

Assay Medium: e.g., DMEM supplemented with glucose, pyruvate, and glutamine.[13]

-

This compound

-

Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.

Procedure:

-

Seed the cells in the Seahorse XF96 microplate and allow them to adhere overnight.

-

The following day, replace the culture medium with the assay medium and incubate in a CO₂-free incubator at 37°C for 1 hour.

-

During the incubation, hydrate (B1144303) the sensor cartridge with the Seahorse XF Calibrant.

-

Load the injection ports of the sensor cartridge with the Mito Stress Test compounds and this compound (or vehicle control). A typical injection strategy would be:

-

Port A: this compound or vehicle

-

Port B: Oligomycin

-

Port C: FCCP

-

Port D: Rotenone/Antimycin A

-

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Place the cell plate into the analyzer and initiate the assay.

-

The instrument will measure the oxygen consumption rate (OCR) before and after each injection, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Analyze the data to determine the effect of this compound on these parameters.

Conclusion

This compound exerts its primary influence on mitochondrial respiration through the targeted inhibition of long-chain 3-ketoacyl-CoA thiolase. This action instigates a metabolic shift from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and leverage this unique mechanism of action for therapeutic benefit in conditions characterized by mitochondrial dysfunction and cellular ischemia. The provided methodologies offer standardized approaches to quantify the effects of this compound and similar metabolic modulators, thereby facilitating the advancement of novel cardioprotective strategies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. The antianginal drug this compound shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | LC 3-KAT inhibitor | Probechem Biochemicals [probechem.com]

- 6. The protective effect of this compound on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of this compound Treatment in Acute Myocardial Infarction Patients Undergoing Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound on mitochondrial respiratory function, biosynthesis, and fission/fusion in rats with acute myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Effects of this compound on mitochondrial respiratory function, biosynthesis, and fission/fusion in rats with acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Ameliorates Myocardial Metabolic Remodeling in Isoproterenol-Induced Rats Through Regulating Ketone Body Metabolism via Activating AMPK and PPAR α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation of Highly Coupled Rat Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tabaslab.com [tabaslab.com]

Beyond 3-KAT: An In-depth Technical Guide to the Molecular Targets of Trimetazidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimetazidine (TMZ), a well-established anti-anginal agent, is primarily known for its metabolic effects, specifically the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT), which shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1][2][3][4] However, a growing body of evidence reveals that the therapeutic benefits of this compound extend far beyond this singular mechanism. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond 3-KAT inhibition, offering insights into its multifaceted cytoprotective effects. We will delve into its interactions with key cellular components involved in mitochondrial function, oxidative stress, and various signaling pathways, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Mitochondrial Targets of this compound

Mitochondria are central to the cytoprotective effects of this compound. The drug directly interacts with several mitochondrial components to preserve their function, particularly under ischemic conditions.[5]

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

A critical action of this compound is the inhibition of the mitochondrial permeability transition pore (mPTP), a non-specific channel whose opening can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, cell death.[6][7] this compound has been shown to inhibit mPTP opening in response to various stimuli, including calcium overload and oxidative stress.[6][8] This effect is crucial in protecting cardiomyocytes from ischemia-reperfusion injury.[6]

Modulation of Mitochondrial Respiration and ROS Production

This compound also influences the mitochondrial electron transport chain (ETC). It has been shown to improve the impaired activity of mitochondrial Complex I and inhibit elevated electron leakage at the level of Complex II, thereby restoring redox balance.[8][9] By attenuating the generation of reactive oxygen species (ROS) from the ETC, this compound mitigates oxidative damage to mitochondrial components and the cell as a whole.[8][10]

Interaction with the Mitochondrial Calcium Uniporter (MCU)

Recent studies have unveiled that this compound can down-regulate the expression of the mitochondrial calcium uniporter (MCU), the primary channel for calcium entry into the mitochondria.[11][12] By reducing mitochondrial calcium overload, this compound helps maintain mitochondrial homeostasis and prevents the activation of downstream cell death pathways.[11][12]

Quantitative Data on Mitochondrial Interactions

| Target | Parameter | Value | Species/Model | Reference |

| Mitochondrial Binding Sites | Kd (high-affinity) | 0.96 µM | Rat liver mitochondria | [13] |

| Kd (low-affinity) | 84 µM | Rat liver mitochondria | [13] | |

| Mitochondrial Swelling (mPTP opening) | IC50 | 200 µM | Rat liver mitochondria | [13] |

Experimental Protocols for Investigating Mitochondrial Targets

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay:

-

Objective: To assess the effect of this compound on mPTP opening.

-

Methodology: Mitochondria are isolated from tissue homogenates (e.g., rat liver or heart) by differential centrifugation. The opening of the mPTP is induced by challenging the isolated mitochondria with Ca2+ and an oxidative stressor like tert-butylhydroperoxide (t-BH). Mitochondrial swelling, an indicator of mPTP opening, is monitored spectrophotometrically as a decrease in absorbance at 540 nm. The inhibitory effect of this compound is determined by pre-incubating the mitochondria with various concentrations of the drug before inducing mPTP opening.[13]

Measurement of Mitochondrial Respiration:

-

Objective: To evaluate the impact of this compound on the activity of the mitochondrial electron transport chain complexes.

-

Methodology: High-resolution respirometry is used to measure oxygen consumption in isolated mitochondria or permeabilized cells. Specific substrates and inhibitors are used to assess the function of individual complexes. For example, glutamate (B1630785) and malate (B86768) are used as substrates for Complex I, while succinate (B1194679) is used for Complex II. The effect of this compound is determined by adding it to the respiration medium and measuring the changes in oxygen consumption rates.[14]

Assessment of Mitochondrial ROS Production:

-

Objective: To quantify the effect of this compound on mitochondrial reactive oxygen species generation.

-

Methodology: Fluorescent probes, such as MitoSOX Red, are used to detect mitochondrial superoxide (B77818) levels in live cells. Cells are treated with this compound and then subjected to a stimulus (e.g., hypoxia or a chemical inducer of oxidative stress). The fluorescence intensity is measured using a fluorescence microscope or flow cytometer to quantify the changes in ROS production.[8][11]

Antioxidant and Pro-Survival Signaling Pathways

This compound exerts significant antioxidant effects by modulating key signaling pathways that control the expression of endogenous antioxidant enzymes.

Activation of the Nrf2 Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[15][16][17] This activation helps to counteract oxidative stress and protect cells from damage.[16][18]

Sirtuin-Mediated Signaling

This compound can activate Sirtuin 1 (SIRT1) and Sirtuin 3 (Sirt3), which are NAD+-dependent deacetylases with crucial roles in cellular metabolism and stress resistance.[19][20][21] The activation of SIRT1 by this compound can subsequently activate the AMP-activated protein kinase (AMPK) pathway, further enhancing cellular energy homeostasis.[19] Moreover, this compound attenuates ischemia/reperfusion-induced myocardial ferroptosis by activating the Sirt3-Nrf2/GPX4/SLC7A11 signaling pathway.[22]

Modulation of the Akt and NF-κB Pathways

This compound has been demonstrated to activate the pro-survival Akt signaling pathway.[23] The activation of Akt can, in turn, phosphorylate and activate endothelial nitric oxide synthase (eNOS).[24] Conversely, this compound can inhibit the pro-inflammatory NF-κB signaling pathway, reducing the expression of inflammatory cytokines.[12][16][17]

Signaling Pathway Diagrams

Caption: this compound activates the Nrf2 antioxidant pathway.

Caption: this compound modulates SIRT1/AMPK and Akt signaling pathways.

Other Notable Molecular Targets

Carnitine Palmitoyltransferase-1 (CPT-1)

This compound has been shown to inhibit carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[25] While this effect is less potent than its inhibition of 3-KAT, it contributes to the overall shift in myocardial metabolism towards glucose utilization.[25] A derivative of this compound, S-15176, has shown more potent CPT-1 inhibition.[26]

Endothelial Nitric Oxide Synthase (eNOS)

This compound enhances the activity of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO).[24][27][28][29] NO is a potent vasodilator and plays a crucial role in maintaining endothelial function. The activation of eNOS by this compound is, at least in part, mediated by the Akt signaling pathway.[24]

Quantitative Data on Other Molecular Targets

| Target | Parameter | Value | Species/Model | Reference |

| Carnitine Palmitoyltransferase-1 (CPT-1) | IC50 | 1.3 mmol/L | Rat myocardium | [25] |

| S-15176 (TMZ derivative) on CPT-1 | IC50 (heart) | 16.8 µM | Rat heart mitochondria | [26] |

| IC50 (liver) | 50.8 µM | Rat liver mitochondria | [26] |

Experimental Protocols for Investigating Other Molecular Targets

CPT-1 Activity Assay:

-

Objective: To measure the inhibitory effect of this compound on CPT-1 activity.

-

Methodology: The activity of CPT-1 is determined in isolated mitochondria by measuring the rate of conversion of [3H]carnitine and palmitoyl-CoA to [3H]palmitoylcarnitine. The reaction is initiated by the addition of palmitoyl-CoA and stopped after a defined incubation period. The radiolabeled product is then separated from the substrate and quantified by liquid scintillation counting. The IC50 value for this compound is determined by measuring the enzyme activity at various concentrations of the inhibitor.[25][26]

Western Blot Analysis for Signaling Proteins:

-

Objective: To assess the effect of this compound on the expression and phosphorylation status of key signaling proteins (e.g., Nrf2, Akt, eNOS).

-

Methodology: Cells or tissue samples are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-phospho-Akt) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.[19][23]

Experimental Workflow Diagram

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The antianginal drug this compound shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Role of this compound in Ischemic Preconditioning in Patients With Symptomatic Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound counteracts the hepatic injury associated with ischemia-reperfusion by preserving mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits mitochondrial permeability transition pore opening and prevents lethal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mitochondria-mediated cardioprotection by this compound in rabbit heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound on mitochondrial respiratory function, biosynthesis, and fission/fusion in rats with acute myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beneficial effects of this compound on mitochondrial function and superoxide production in the cardiac muscle of monocrotaline-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Affects Mitochondrial Calcium Uniporter Expression to Restore Ischemic Heart Function via Reactive Oxygen Species/NFκB Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Affects Mitochondrial Calcium Uniporter Expression to Restore Ischemic Heart Function via Reactive Oxygen Species/NFκB Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence for the existence of [3H]-trimetazidine binding sites involved in the regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound effects on the damage to mitochondrial functions caused by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound and exercise offer analogous improvements to the skeletal muscle insulin resistance of mice through Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | this compound Attenuates Exhaustive Exercise-Induced Myocardial Injury in Rats via Regulation of the Nrf2/NF-κB Signaling Pathway [frontiersin.org]

- 17. This compound Attenuates Exhaustive Exercise-Induced Myocardial Injury in Rats via Regulation of the Nrf2/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Protects Against Atherosclerosis by Changing Energy Charge and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Function and Mechanism of this compound in Myocardial Infarction-Induced Myocardial Energy Metabolism Disorder Through the SIRT1–AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound prevents macrophage-mediated septic myocardial dysfunction via activation of the histone deacetylase sirtuin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound Inhibits Renal Tubular Epithelial Cells to Mesenchymal Transition in Diabetic Rats via Upregulation of Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound attenuates Ischemia/Reperfusion-Induced myocardial ferroptosis by modulating the Sirt3/Nrf2-GSH system and reducing Oxidative/Nitrative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound protects against cardiac ischemia/reperfusion injury via effects on cardiac miRNA-21 expression, Akt and the Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Role of this compound in Ameliorating Endothelial Dysfunction: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effect of this compound on carnitine palmitoyltransferase-1 in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of mitochondrial carnitine palmitoyltransferase-1 by a this compound derivative, S-15176 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Role of this compound in Ameliorating Endothelial Dysfunction: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound improves post-ischemic recovery by preserving endothelial nitric oxide synthase expression in isolated working rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. This compound combined with berberine on endothelial function of patients with coronary heart disease combined with primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Trimetazidine: Pharmacological Profile and Cytoprotective Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Trimetazidine (TMZ) is a metabolic agent with a unique cytoprotective profile, primarily utilized in the management of stable angina pectoris. Unlike traditional antianginal drugs that act through hemodynamic modifications, this compound optimizes myocardial energy metabolism, thereby protecting cardiac cells from the detrimental effects of ischemia and hypoxia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. Furthermore, it elucidates the intricate cytoprotective properties of the drug, with a focus on the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic potential and molecular underpinnings of this compound's action.

Pharmacological Profile

Mechanism of Action

This compound exerts its cardioprotective effects by directly modulating cellular energy metabolism.[1] Under normal physiological conditions, cardiac myocytes generate adenosine (B11128) triphosphate (ATP) through the oxidation of both fatty acids and glucose. However, during ischemic episodes, the reduced oxygen supply renders fatty acid β-oxidation inefficient, leading to a decline in ATP production, intracellular acidosis, and an accumulation of toxic metabolites.[1]

This compound addresses this metabolic challenge by selectively inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a pivotal enzyme in the fatty acid β-oxidation pathway.[2][3][4] This inhibition effectively shifts the heart's energy substrate preference from fatty acids to glucose.[1][3] Glucose oxidation is a more oxygen-efficient process, yielding more ATP for each molecule of oxygen consumed compared to fatty acid oxidation.[1][4] This metabolic reprogramming leads to several beneficial downstream effects:

-

Preservation of Intracellular ATP Levels: By promoting a more efficient energy production pathway, this compound helps maintain intracellular ATP concentrations, which is crucial for the proper functioning of ionic pumps and the maintenance of cellular homeostasis.[1][4][5]

-

Reduction of Intracellular Acidosis: The shift away from fatty acid oxidation and the uncoupling of glycolysis from glucose oxidation limit the production of protons, thereby mitigating the intracellular acidosis that contributes to ischemic injury.[5]

-

Decreased Calcium Overload: By preserving the function of ATP-dependent ion pumps, this compound helps prevent the intracellular calcium overload that can trigger cell death pathways.[3]

-

Reduced Oxidative Stress: this compound has been shown to possess antioxidant properties, further protecting cells from the damaging effects of reactive oxygen species (ROS) generated during ischemia and reperfusion.[6]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and widespread distribution.

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed from the gastrointestinal tract. | [2] |

| Time to Peak Plasma Concentration (Tmax) | <2 hours (immediate-release); 2-6 hours (modified-release). | [2][7] |

| Bioavailability | Completely absorbed, reaching steady state by the 60th hour. | [1] |

| Protein Binding | Low (approximately 16%). | [1][2] |

| Volume of Distribution | 4.8 L/kg. | [2] |

| Metabolism | Minimally metabolized in the liver. | [1][2] |

| Elimination Half-Life | Approximately 7 hours in young healthy volunteers and 12 hours in individuals over 65 years. | [4] |

| Excretion | Primarily eliminated via the urine, with over 60% as the unchanged drug. | [2] |

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its anti-ischemic and cytoprotective properties, which are achieved without significant alterations in hemodynamic parameters such as heart rate or blood pressure.[8][9][10]

| Effect | Observation | Reference |

| Antianginal Efficacy | Reduces the frequency of angina attacks and the need for short-acting nitrates. | [1][6] |

| Exercise Tolerance | Increases the time to 1-mm ST-segment depression during exercise tests and improves overall exercise duration. | [6] |

| Left Ventricular Function | Improves left ventricular ejection fraction in patients with ischemic cardiomyopathy and heart failure. | [6][11] |

| Myocardial Contractility | Enhances myocardial contractility in the context of ischemia. | [12] |

Cytoprotective Properties and Signaling Pathways

The cytoprotective effects of this compound extend beyond its immediate impact on cardiac metabolism and involve the modulation of several key intracellular signaling pathways.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a crucial cellular energy sensor that is activated during periods of metabolic stress, such as ischemia. This compound has been shown to activate the AMPK signaling pathway.[13] This activation is thought to be a consequence of the altered AMP/ATP ratio resulting from the modulation of fatty acid oxidation.[13] Activated AMPK, in turn, can phosphorylate downstream targets to promote glucose uptake and glycolysis, further enhancing the metabolic shift initiated by this compound.

Extracellular Signal-Regulated Kinase (ERK) Pathway

The ERK signaling pathway is another pro-survival cascade that can be activated by this compound.[13][14] Studies have shown that this compound treatment leads to the phosphorylation and activation of ERK in cardiomyocytes subjected to ischemic stress.[14] The activation of the ERK pathway is associated with the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic factors, thereby contributing to the overall cytoprotective effect of the drug.[14]

SIRT1-AMPK Pathway

More recent evidence has pointed to the involvement of the Sirtuin 1 (SIRT1)-AMPK pathway in mediating the protective effects of this compound.[15] SIRT1 is a NAD+-dependent deacetylase that plays a critical role in cellular metabolism and stress resistance. This compound has been shown to upregulate the expression of SIRT1, which in turn can activate AMPK.[15] This SIRT1-AMPK axis appears to be crucial for inhibiting myocardial apoptosis and preserving energy metabolism in the context of myocardial infarction.[15]

Experimental Protocols

The following are generalized methodologies for key experiments used to investigate the pharmacological and cytoprotective properties of this compound.

In Vivo Model of Myocardial Ischemia/Reperfusion

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Procedure:

-

Animals are anesthetized, and a thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia for a defined period (e.g., 30 minutes).

-

The suture is then released to allow for reperfusion (e.g., for 24 hours).

-

This compound or vehicle is administered (e.g., intraperitoneally) at a specified time before ischemia.

-

-

Endpoints:

-

Infarct Size Measurement: The heart is stained with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the area at risk and the infarcted area.

-

Cardiac Function Assessment: Echocardiography is used to measure parameters such as ejection fraction and fractional shortening.

-

Biochemical Analysis: Blood and tissue samples are collected to measure cardiac injury markers (e.g., troponin I) and oxidative stress markers.

-

Western Blot Analysis: Heart tissue is used to assess the phosphorylation status of key signaling proteins like AMPK and ERK.[16]

-

Ex Vivo Langendorff-Perfused Heart Model

-

Preparation:

-

Hearts are rapidly excised from anesthetized rats and mounted on a Langendorff apparatus.

-

The hearts are retrogradely perfused through the aorta with a Krebs-Henseleit buffer.

-

-

Procedure:

-

Hearts are allowed to stabilize before being subjected to a period of global ischemia (by stopping the perfusion) followed by reperfusion.

-

This compound is included in the perfusion buffer for the treated group.

-

-

Endpoints:

-

Hemodynamic Function: Left ventricular developed pressure (LVDP) and heart rate are continuously monitored.

-

Metabolic Studies: Radiolabeled substrates (e.g., [14C]glucose, [3H]palmitate) can be added to the perfusate to measure rates of glycolysis and fatty acid oxidation.[16]

-

Biochemical Analysis: The coronary effluent can be collected to measure the release of enzymes like lactate (B86563) dehydrogenase (LDH) as an indicator of cell injury.

-

Clinical Efficacy of this compound

Numerous clinical trials have demonstrated the efficacy and safety of this compound in the management of stable angina pectoris. A meta-analysis of randomized controlled trials has provided robust evidence for its clinical benefits.

| Outcome Measure | Result | Reference |

| Weekly Angina Attacks | Significantly reduced compared to placebo. | [17][18] |

| Weekly Nitroglycerin Consumption | Significantly reduced. | [17] |

| Time to 1mm ST-Segment Depression | Significantly increased. | [17] |

| Total Work at Peak Exercise | Significantly increased. | [17] |

| Exercise Duration at Peak Exercise | Significantly increased. | [17] |

| All-Cause Mortality in Heart Failure | Associated with a reduction in all-cause mortality in patients with heart failure. | [11] |

| Cardiovascular Events and Hospitalization in Heart Failure | Associated with a reduction in cardiovascular events and hospitalization in patients with heart failure. | [11] |

| Left Ventricular Ejection Fraction in Heart Failure | Associated with an improvement in left ventricular ejection fraction. | [11] |

Conclusion

This compound stands out as a unique anti-ischemic agent with a well-defined pharmacological profile and profound cytoprotective properties. Its ability to optimize cardiac energy metabolism by shifting the substrate preference from fatty acids to glucose forms the cornerstone of its therapeutic action. This metabolic modulation, coupled with the activation of pro-survival signaling pathways such as AMPK and ERK, enables this compound to protect cardiomyocytes from the deleterious consequences of ischemia. The extensive clinical evidence supporting its efficacy and safety solidifies its role as a valuable therapeutic option in the management of stable angina pectoris and highlights its potential in other cardiovascular conditions characterized by metabolic dysregulation. Further research into the intricate molecular mechanisms of this compound is warranted to unlock its full therapeutic potential and to identify new avenues for its clinical application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mims.com [mims.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. e-lactancia.org [e-lactancia.org]

- 5. Defining the Role of this compound in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in Practice: Review of the Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. This compound in the myocardial cell mechanisms of cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. This compound in Practice: Review of the Clinical and Experimental Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: a meta-analysis of randomised controlled trials in heart failure - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound in coronary heart disease patients: mechanism of action and controlled trials’ results | Kremneva | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]

- 13. ahajournals.org [ahajournals.org]

- 14. Protective Mechanism of this compound in Myocardial Cells in Myocardial Infarction Rats through ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Function and Mechanism of this compound in Myocardial Infarction-Induced Myocardial Energy Metabolism Disorder Through the SIRT1–AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. The efficacy of this compound on stable angina pectoris: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy and tolerability of this compound in stable angina: a meta-analysis of randomized, double-blind, controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Cardioprotective Mechanisms of Trimetazidine: A Cellular Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Trimetazidine, a well-established anti-anginal agent, exerts its anti-ischemic effects through a unique metabolic modulation at the cellular level. Unlike traditional hemodynamic agents, this compound directly targets the cardiomyocyte's energy metabolism, offering a distinct therapeutic advantage in the management of ischemic heart disease. This technical guide provides an in-depth exploration of the cellular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism: A Metabolic Shift from Fatty Acids to Glucose

Under ischemic conditions, the myocardium's primary energy source, fatty acid β-oxidation, becomes less efficient and detrimental due to increased oxygen consumption and the production of toxic byproducts. This compound's principal mechanism of action is the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the β-oxidation pathway.[1][2] This inhibition orchestrates a metabolic shift, compelling cardiomyocytes to utilize glucose oxidation for ATP production, a more oxygen-efficient pathway.[1][3]

This metabolic reprogramming leads to several beneficial downstream effects:

-

Increased ATP Production Efficiency: Glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation, thus preserving cellular energy levels during oxygen deprivation.[4]

-

Reduced Intracellular Acidosis: The switch to glucose metabolism limits the production of protons, thereby mitigating the drop in intracellular pH (acidosis) that is a hallmark of ischemia.[5][6]

-

Prevention of Ion Imbalance: By reducing acidosis, this compound helps to prevent the subsequent intracellular sodium and calcium overload, which can lead to cellular injury and death.[5][7]

-

Decreased Oxidative Stress: this compound has been shown to attenuate the production of reactive oxygen species (ROS) and reduce markers of oxidative stress, further protecting the cardiomyocyte from ischemic damage.[8][9][10]

While the inhibition of 3-KAT is widely cited as the primary mechanism, some studies have presented conflicting evidence, suggesting that this compound's cardioprotective effects may not solely be attributed to the direct inhibition of this enzyme.[11][12]

Quantitative Insights into this compound's Cellular Effects

The following tables summarize key quantitative data from various studies investigating the cellular effects of this compound.

| Parameter | Effect of this compound | Reference(s) |

| Enzyme Inhibition | ||

| 3-ketoacyl-CoA thiolase (3-KAT) | IC50 of 75 nM | [1][2] |

| Cellular Metabolism | ||

| Intracellular pH (pHi) | Significantly higher pHi (less acidic) during low-flow ischemia (6.94 ± 0.01 vs. 6.88 ± 0.01 in controls) | [5] |

| ATP Levels | Helps to preserve intracellular ATP levels during ischemia. | [7][13] |

| Oxidative Stress | ||

| Malondialdehyde (MDA) | Significantly decreased levels in myocardial tissue. | [8][10] |

| Superoxide Dismutase (SOD) | Increased activity in myocardial tissue. | [8][10] |

| Glutathione Peroxidase (GSH-Px) | Increased activity in myocardial tissue. | [10] |

Key Signaling Pathways Modulated by this compound

This compound's cellular effects are mediated through the modulation of several key signaling pathways involved in cell survival, metabolism, and stress response.

AMP-Activated Protein Kinase (AMPK) and Extracellular Signal-Regulated Kinase (ERK) Pathway

This compound has been shown to activate both the AMPK and ERK signaling pathways.[7] AMPK acts as a cellular energy sensor, and its activation promotes glucose uptake and glycolysis. The activation of both AMPK and ERK contributes to the cardioprotective effects of this compound against ischemia/reperfusion injury.

Caption: this compound activates AMPK and ERK pathways.

Akt Signaling Pathway

The Akt signaling pathway is a crucial regulator of cell survival and apoptosis. This compound has been demonstrated to promote the phosphorylation and activation of Akt, which in turn can inhibit apoptotic pathways and enhance cell survival during ischemic stress.

Caption: this compound promotes cell survival via Akt activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-ischemic effects of this compound at the cellular level.

Measurement of 3-ketoacyl-CoA Thiolase (3-KAT) Activity

This spectrophotometric assay measures the activity of 3-KAT by monitoring the cleavage of a substrate.

Materials:

-

Tris-HCl buffer (50 mM, pH 8.1)

-

Magnesium chloride (MgCl₂)

-

Coenzyme A (CoA)

-

Acetoacetyl-CoA (substrate)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Purified 3-KAT enzyme or mitochondrial extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and CoA.

-

Add the substrate, acetoacetyl-CoA, to the reaction mixture.

-

Incubate the mixture at 37°C.

-

Initiate the reaction by adding the 3-KAT enzyme preparation.

-

Add DTNB to the reaction. DTNB reacts with the free thiol group of the cleaved CoA to produce a yellow-colored product.

-

Measure the absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the 3-KAT activity.

Caption: Workflow for measuring 3-KAT enzyme activity.

Isolation of Adult Cardiomyocytes and Induction of In Vitro Ischemia

This protocol describes the isolation of primary cardiomyocytes from adult rodent hearts and the subsequent induction of simulated ischemia.

Materials:

-

Langendorff perfusion system

-

Collagenase type II

-

Perfusion buffer (e.g., Krebs-Henseleit buffer)

-

Calcium-free buffer

-

Laminin-coated culture dishes

-

Hypoxia chamber or mineral oil

-

Ischemia-mimicking solution (low pH, high potassium, substrate-free)

Procedure:

-

Heart Perfusion: Anesthetize the animal and rapidly excise the heart. Cannulate the aorta and mount the heart on the Langendorff apparatus. Perfuse with calcium-free buffer to wash out the blood, followed by perfusion with collagenase-containing buffer to digest the extracellular matrix.

-

Cardiomyocyte Isolation: Once the heart is digested, mince the ventricular tissue and gently triturate to release individual cardiomyocytes.

-

Cell Plating: Plate the isolated cardiomyocytes on laminin-coated dishes and allow them to attach.

-

Induction of Simulated Ischemia: Replace the normal culture medium with an ischemia-mimicking solution. To simulate anoxia, either place the cells in a hypoxia chamber or overlay the culture with mineral oil.

Caption: Workflow for cardiomyocyte isolation and ischemia induction.

Western Blot Analysis for Akt and ERK Phosphorylation

This protocol details the detection of phosphorylated (activated) Akt and ERK proteins in cardiomyocyte lysates.

Materials:

-

Cardiomyocyte lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate the proteins in the cardiomyocyte lysates by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and ERK.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.

Caption: General workflow for Western blot analysis.

Conclusion

This compound's anti-ischemic effects are rooted in its ability to optimize cardiac energy metabolism at the cellular level. By shifting the fuel preference of cardiomyocytes from fatty acids to glucose, it enhances ATP production efficiency, mitigates intracellular acidosis, prevents ionic overload, and reduces oxidative stress. These multifaceted cellular actions, mediated through key signaling pathways like AMPK, ERK, and Akt, collectively contribute to its robust cardioprotective profile. The experimental protocols detailed herein provide a framework for the continued investigation and elucidation of the intricate cellular mechanisms underlying this compound's therapeutic benefits in ischemic heart disease.

References

- 1. This compound | LC 3-KAT inhibitor | Probechem Biochemicals [probechem.com]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of this compound for myocardial ischemia-reperfusion injury in rat models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Internal pH, Na+, and Ca2+ regulation by this compound during cardiac cell acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The protective effect of this compound on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Protects against Smoking-Induced Left Ventricular Remodeling via Attenuating Oxidative Stress, Apoptosis, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound suppresses oxidative stress, inhibits MMP-2 and MMP-9 expression, and prevents cardiac rupture in mice with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Attenuates Exhaustive Exercise-Induced Myocardial Injury in Rats via Regulation of the Nrf2/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of this compound Treatment in Acute Myocardial Infarction Patients Undergoing Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

The Off-Target Landscape of Trimetazidine: A Technical Guide for Preclinical Researchers

Introduction: Trimetazidine (TMZ), a well-established anti-anginal agent, is primarily recognized for its metabolic modulatory effects, specifically the inhibition of long-chain 3-ketoacyl-CoA thiolase, which shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. However, a growing body of preclinical evidence reveals a broader spectrum of pharmacological activities beyond this primary target. These "off-target" effects, encompassing antioxidant, anti-inflammatory, anti-fibrotic, and direct mitochondrial protective actions, are of significant interest to researchers exploring novel therapeutic applications and understanding the full mechanistic scope of this drug. This technical guide provides an in-depth overview of the key off-target effects of this compound reported in preclinical research, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

I. Modulation of Mitochondrial Function Beyond Metabolism

Preclinical studies have identified direct effects of this compound on mitochondrial integrity and function, independent of its influence on fatty acid oxidation. A key off-target mechanism is the inhibition of the mitochondrial permeability transition pore (mPTP), a critical mediator of cell death.

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

This compound has been shown to directly inhibit the opening of the mPTP, a non-specific inner mitochondrial membrane channel whose prolonged opening leads to mitochondrial swelling, rupture, and subsequent initiation of apoptotic and necrotic cell death. This effect is crucial in protecting cells from ischemia-reperfusion injury.

Quantitative Data: Inhibition of mPTP Opening

| Parameter | Model System | This compound Concentration | Effect | Reference |

| Ca2+ load for mPTP opening | Mitochondria from ischemic rabbit myocardium | 5 mg/kg IV | Increased from 11 ± 4 µM to 45 ± 4 µM mg-1 mitochondrial protein | [1] |

| Mitochondrial Swelling (induced by Ca2+ + t-BH) | Isolated rat liver mitochondria | IC50: 200 µM | Inhibition of swelling | [2] |

Experimental Protocol: Assessment of mPTP Opening

The susceptibility of the mPTP to opening is commonly assessed by measuring the calcium retention capacity (CRC) of isolated mitochondria.

-

Mitochondrial Isolation: Mitochondria are isolated from preclinical models (e.g., rabbit or rat heart tissue) through differential centrifugation.

-

Incubation: Isolated mitochondria are suspended in a buffer containing a fluorescent calcium indicator (e.g., Calcium Green 5N).

-

Calcium Titration: Pulses of a known concentration of CaCl2 are added to the mitochondrial suspension.

-

Fluorescence Monitoring: The extra-mitochondrial calcium concentration is monitored using a fluorometer. mPTP opening is detected as a large, spontaneous release of calcium from the mitochondria, leading to a sharp increase in fluorescence.

-

Data Analysis: The total amount of calcium taken up by the mitochondria before pore opening is calculated as the CRC. An increase in CRC in the presence of this compound indicates inhibition of mPTP opening.[1]

Signaling Pathway: this compound and mPTP Inhibition

Mitochondrial Binding Sites

Studies using radiolabeled this compound have identified specific binding sites within mitochondria, suggesting a direct interaction with mitochondrial components.

Quantitative Data: this compound Mitochondrial Binding

| Parameter | Model System | Value | Reference |

| High-affinity binding site (Kd) | Rat liver mitochondria | 0.96 µM | [2] |

| Low-affinity binding site (Kd) | Rat liver mitochondria | 84 µM | [2] |

II. Antioxidant Properties

This compound exhibits significant antioxidant effects, which are attributed to both direct and indirect mechanisms, contributing to its cytoprotective profile.

Reduction of Reactive Oxygen Species (ROS) and Attenuation of Oxidative Stress

Preclinical studies have demonstrated that this compound reduces the production of reactive oxygen species (ROS) and mitigates oxidative stress in various models of cellular injury.

Quantitative Data: Effects on Oxidative Stress Markers

| Parameter | Model System | This compound Dose | Effect | Reference |

| Malondialdehyde (MDA) levels | STZ-induced diabetic rats | Not specified | Decrease in MDA levels | [3] |

| Superoxide Dismutase (SOD) activity | Rat model of cerebral I/R injury | 5 and 25 mg/kg, i.p. | Significant restoration of SOD activity | [4] |

| Glutathione (GSH) levels | Rat model of cerebral I/R injury | 5 and 25 mg/kg, i.p. | Significant restoration of GSH levels | [4] |

| Myeloperoxidase (MPO) activity | Rat model of cerebral I/R injury | 5 and 25 mg/kg, i.p. | Significant reduction in MPO activity | [4] |

Experimental Protocol: Measurement of Oxidative Stress Markers

-

Tissue Homogenization: Tissue samples (e.g., heart, brain) are homogenized in an appropriate buffer.

-

Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are typically measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

Superoxide Dismutase (SOD) Assay: SOD activity is determined by its ability to inhibit the autoxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium.

-

Glutathione (GSH) Assay: GSH levels are quantified using Ellman's reagent (DTNB), which reacts with GSH to produce a colored product.

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration and inflammation-related oxidative stress, is measured by the oxidation of a substrate like o-dianisidine.

Signaling Pathway: this compound's Antioxidant Actions

III. Anti-Inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by modulating the expression and activity of key inflammatory mediators and signaling pathways.

Modulation of Pro-inflammatory Cytokines and Signaling Pathways

Preclinical evidence indicates that this compound can suppress the production of pro-inflammatory cytokines and inhibit inflammatory signaling cascades.

Quantitative Data: Effects on Inflammatory Markers

| Parameter | Model System | This compound Dose | Effect | Reference |

| IL-1β, IL-6, TNF-α | PTZ-kindling model in mice | 10 and 20 mg/kg | Significant reduction in hippocampal and cortical levels | [5][6] |

| NF-κB | PTZ-kindling model in mice | 10 and 20 mg/kg | Significant reduction | [5][6] |

| NLRP3, Caspase-1, GSDMD mRNA | In vitro model | Not specified | Mitigated mRNA expression |

Experimental Protocol: Quantification of Inflammatory Markers

-

Sample Collection: Tissue homogenates or cell lysates are collected from preclinical models.

-

ELISA: Enzyme-linked immunosorbent assay (ELISA) is a common method to quantify the protein levels of cytokines (e.g., IL-1β, IL-6, TNF-α).

-

Western Blotting: Western blotting can be used to assess the protein expression and phosphorylation status of key signaling molecules like NF-κB.

-

RT-qPCR: Real-time quantitative polymerase chain reaction (RT-qPCR) is employed to measure the mRNA expression levels of inflammatory genes.

Signaling Pathway: this compound's Anti-inflammatory Mechanism

IV. Anti-Fibrotic Effects

This compound has demonstrated the ability to attenuate cardiac fibrosis in preclinical models of heart disease, suggesting a role in preventing or reversing pathological tissue remodeling.

Downregulation of Pro-fibrotic Factors

A key mechanism underlying the anti-fibrotic effect of this compound is the downregulation of connective tissue growth factor (CTGF), a central mediator of fibrosis.

Quantitative Data: Effects on Fibrotic Markers

| Parameter | Model System | This compound Treatment | Effect | Reference |

| Cardiac Collagen Volume Fraction | STZ-induced diabetic rats | 16 weeks | Decrease compared to diabetic controls | [3] |

| CTGF protein expression | STZ-induced diabetic rats | 16 weeks | Decrease compared to diabetic controls | [3] |

| Collagen-I and Collagen-III protein expression | STZ-induced diabetic rats | 16 weeks | Decrease compared to diabetic controls | [3] |

Experimental Protocol: Assessment of Cardiac Fibrosis

-

Histological Staining: Myocardial tissue sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.

-

Immunohistochemistry/Western Blotting: The protein expression of fibrotic markers such as CTGF, Collagen-I, and Collagen-III is assessed using these techniques.

-

Hydroxyproline Assay: The total collagen content in myocardial tissue can be quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

Signaling Pathway: this compound's Anti-fibrotic Action

V. Direct Binding to and Activation of Akt

Recent preclinical research has uncovered a novel off-target effect of this compound involving direct interaction with and activation of the protein kinase Akt, a key regulator of cell survival and angiogenesis.

Quantitative Data: this compound-Akt Binding

| Parameter | Method | Value | Reference |

| Binding Affinity | Molecular Docking | -9.04 kcal/mol | [7] |

| Key Binding Residues | Molecular Docking | Asp292 (hydrogen bond), Trp80 (pi-pi bond) | [7] |

Experimental Protocol: Investigating this compound-Akt Interaction

-

Molecular Docking: Computational modeling is used to predict the binding mode and affinity of this compound to the Akt protein structure.

-

Site-Directed Mutagenesis: To validate the predicted binding sites, key amino acid residues in Akt (e.g., Asp292, Trp80) are mutated.

-

In Vitro Kinase Assay: The effect of this compound on the kinase activity of wild-type and mutant Akt is assessed to confirm the importance of the identified residues for this compound-mediated activation.

-

Western Blotting: The phosphorylation status of Akt and its downstream targets is analyzed in cells treated with this compound to demonstrate its activation in a cellular context.

Signaling Pathway: this compound-Mediated Akt Activation

References

- 1. This compound inhibits mitochondrial permeability transition pore opening and prevents lethal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for the existence of [3H]-trimetazidine binding sites involved in the regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-oxidant activity mediated neuroprotective potential of this compound on focal cerebral ischaemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective and anticonvulsant effect of this compound in a PTZ-kindling model of mice through modulation of the IL-1β/IL-1R1 and HMGB-1/TLR-4 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound enhances myocardial angiogenesis in pressure overload-induced cardiac hypertrophy mice through directly activating Akt and promoting the binding of HSF1 to VEGF-A promoter - PMC [pmc.ncbi.nlm.nih.gov]

Trimetazidine's Impact on Reactive Oxygen Species (ROS) Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimetazidine (TMZ), a well-established anti-anginal agent, exhibits significant protective effects against cellular damage by modulating cardiac metabolism. A growing body of evidence highlights its profound impact on reducing oxidative stress through the attenuation of reactive oxygen species (ROS) production. This technical guide provides an in-depth analysis of the molecular mechanisms, key signaling pathways, and experimental evidence underlying this compound's antioxidant properties. Quantitative data from various studies are summarized, and detailed experimental protocols for assessing ROS production in the context of TMZ treatment are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's role in mitigating ROS-induced cellular injury.

Introduction: this compound and Oxidative Stress

This compound primarily acts by inhibiting the long-chain 3-ketoacyl-CoA thiolase, which shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1] This metabolic switch is crucial in ischemic conditions, as it helps maintain cellular ATP levels with lower oxygen consumption.[1] Beyond its metabolic effects, this compound has demonstrated potent antioxidant, cytoprotective, and anti-apoptotic activities.[2] It effectively reduces the damage caused by excessive ROS, which are highly reactive molecules that can lead to cellular injury and contribute to the pathophysiology of numerous cardiovascular diseases, including ischemia-reperfusion injury, heart failure, and atherosclerosis.[3][4][5]

Mechanisms of ROS Reduction by this compound

This compound employs a multi-pronged approach to lower cellular ROS levels, targeting key sources of oxidative stress and bolstering endogenous antioxidant defenses.

Inhibition of NADPH Oxidase

NADPH oxidases are a major source of ROS in the cardiovascular system. This compound has been shown to inhibit the activity of this enzyme complex. In a model of pressure overload-induced cardiac fibrosis, this compound treatment significantly decreased NADPH oxidase activity.[6] This inhibition is achieved, at least in part, by preventing the translocation of the regulatory subunit Rac1 to the cell membrane, a critical step for enzyme activation.[6][7]

Modulation of Mitochondrial ROS Production

Mitochondria are a primary site of ROS generation, particularly during pathological conditions like ischemia-reperfusion. This compound helps preserve mitochondrial function and reduce mitochondrial ROS production.[8] Studies have shown that TMZ can attenuate ROS generation from the mitochondrial electron transport chain (ETC), specifically by inhibiting electron leakage at complex II and improving the activity of complex I.[9][10] Furthermore, this compound has been found to down-regulate the mitochondrial calcium uniporter (MCU), leading to restored mitochondrial calcium homeostasis and consequently, reduced ROS production.[11][12]

Enhancement of Endogenous Antioxidant Systems

This compound also exerts its antioxidant effects indirectly by boosting the activity of the cell's own antioxidant machinery.[13] It has been shown to increase the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[14][15] This enhancement of the cellular antioxidant capacity helps to neutralize ROS and mitigate oxidative damage.

Signaling Pathways Modulated by this compound

This compound's influence on ROS production is mediated through several interconnected signaling pathways.

NADPH Oxidase–ROS–CTGF Pathway

In cardiac fibroblasts, angiotensin II (Ang II) stimulates NADPH oxidase, leading to increased ROS production and subsequent expression of connective tissue growth factor (CTGF), a key mediator of cardiac fibrosis.[6] this compound interrupts this cascade by inhibiting NADPH oxidase activity, thereby reducing ROS levels and downregulating CTGF expression.[6][7]

Caption: this compound inhibits the Ang II-induced NADPH oxidase-ROS-CTGF pathway.

SIRT1–AMPK Pathway

This compound can activate the SIRT1–AMPK signaling pathway.[16][17] This pathway is a crucial energy-sensing network that plays a vital role in regulating cellular metabolism and stress responses. Activation of SIRT1 by this compound can lead to the deacetylation and activation of downstream targets that enhance antioxidant defenses, thereby reducing ROS levels.[18] For instance, Sirt1 can deacetylate FoxO1, leading to increased expression of the antioxidant protein Sod2.[18]

Caption: this compound activates the SIRT1-AMPK pathway to reduce ROS.

ROS/NF-κB Pathway

In the context of ischemic heart disease, this compound has been shown to inhibit the ROS/NF-κB pathway.[11][12] By reducing ROS production through mechanisms such as MCU down-regulation, this compound prevents the activation of the transcription factor NF-κB, which is a key regulator of inflammation and apoptosis.[11][12]

Caption: this compound inhibits the ROS/NF-κB pathway via MCU downregulation.

Nrf2 Activation

This compound has been demonstrated to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[19][20][21] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[20] By activating the Nrf2 pathway, this compound enhances the cell's intrinsic ability to combat oxidative stress.[19][22]

Caption: this compound activates the Nrf2 antioxidant response pathway.

Quantitative Data on this compound's Impact on ROS

The following tables summarize quantitative data from various studies investigating the effects of this compound on ROS production and markers of oxidative stress.

Table 1: Effect of this compound on ROS Production

| Model System | Stimulus | This compound Concentration | Effect on ROS | Reference |

| Cardiac Fibroblasts | Angiotensin II (0.1 µM) | 1 µM | Inhibited Ang II-induced ROS release | [6] |

| Rabbit Heart Failure Myocytes | Isoproterenol (1 µM) | 1 µM | Prevented increase in ROS generation | [9] |

| Human Aortic Smooth Muscle Cells (HASMCs) | H₂O₂ (100 µM) or ox-LDL (80 µg/ml) | 10 µM | Markedly reduced ROS levels | [23] |

| Rat Model of Acute Coronary Ischemia | Ischemia | 20 mg/kg/day | >30% reduction in ROS production | [8][14] |

| Hypoxic Primary Rat Neonate Cardiomyocytes | Hypoxia | Not specified | Notably decreased ROS production | [12] |

Table 2: Effect of this compound on NADPH Oxidase Activity

| Model System | Stimulus | This compound Concentration | Effect on NADPH Oxidase Activity | Reference |

| Cardiac Fibroblasts | Angiotensin II (0.1 µM) | 1 µM | Significantly decreased activity (1.29 ± 0.19 vs. 2.18 ± 0.18-fold of control) | [6] |

| Cardiac Fibroblasts | Angiotensin II (0.1 µM) | 1 µM | Inhibited Rac1 translocation to the membrane (1.38 ± 0.11 vs. 3.29 ± 0.61-fold of control) | [6] |

Table 3: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers

| Model System | Parameter Measured | This compound Treatment | Outcome | Reference |

| Human Aortic Smooth Muscle Cells (HASMCs) | SOD activity and MDA content | 10 µM | Restored SOD activity and reduced MDA content | [23][24] |

| Myocardial Infarction Mouse Model | SOD activity, LPO, FFA, NO levels | 5, 10, and 20 mg/kg/day | Augmented SOD activity and decreased LPO, FFA, and NO levels | [16][17] |

| Myocardial Ischemia/Reperfusion Rat Model | SOD, GSH-Px, and MDA levels | 20 mg/kg/day | Increased SOD and GSH-Px levels, decreased MDA levels | [14] |

| Chronic Cor Pulmonale Patients | pSOD, eCAT, GSH-Px, and MDA activities | 20 mg three times daily for 3 months | Increased pSOD, eCAT, and GSH-Px activities; decreased MDA activity | [15] |

Detailed Experimental Protocols

This section outlines common methodologies used to assess the impact of this compound on ROS production.

Measurement of Intracellular ROS using Dihydroethidium (DHE) Fluorescence Microscopy

Objective: To visualize and quantify superoxide production in cells.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., cardiac fibroblasts) on glass coverslips and culture until they reach the desired confluency. Pre-treat the cells with this compound (e.g., 1 µM for 30 minutes) followed by stimulation with an agonist (e.g., Angiotensin II 0.1 µM for 15 minutes).

-

DHE Staining: Wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with DHE solution (e.g., 10 µM in serum-free medium) in the dark at 37°C for 30 minutes.

-

Imaging: Wash the cells again to remove excess DHE. Mount the coverslips on microscope slides. Observe the cells under a fluorescence microscope with an appropriate filter set for rhodamine (excitation ~518 nm, emission ~605 nm).

-

Quantification: Capture images and quantify the fluorescence intensity using image analysis software (e.g., ImageJ). The intensity of the red fluorescence is proportional to the level of superoxide.

Measurement of Intracellular ROS using Flow Cytometry with CM-H2DCFDA

Objective: To quantify total intracellular ROS levels in a cell population.